molecular formula C12H6Br2I2 B3288512 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl CAS No. 852139-02-7

2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl

Cat. No.: B3288512
CAS No.: 852139-02-7
M. Wt: 563.79 g/mol
InChI Key: SXVVPRKANYYBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl is an organobromine and organoiodine compound with the molecular formula C12H6Br2I2 It is a biphenyl derivative where the phenyl rings are substituted with bromine and iodine atoms at the 2,2’ and 5,5’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential bromination and iodination of 1,2-dibromobenzene. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of biphenyl compounds with altered oxidation states .

Scientific Research Applications

2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl
  • 1,1’-Biphenyl, 5,5’-dibromo-2,2’-diiodo-
  • 2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl

Uniqueness: 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine and iodine atoms at the 2,2’ and 5,5’ positions, respectively, allows for selective functionalization and diverse reactivity compared to other biphenyl derivatives .

Properties

IUPAC Name

1-bromo-2-(2-bromo-5-iodophenyl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVVPRKANYYBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730789
Record name 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852139-02-7
Record name 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Reactant of Route 2
2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.